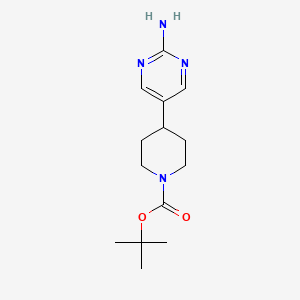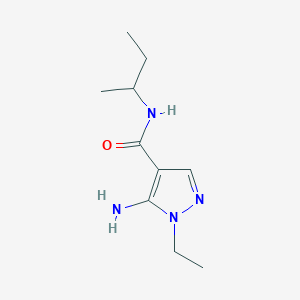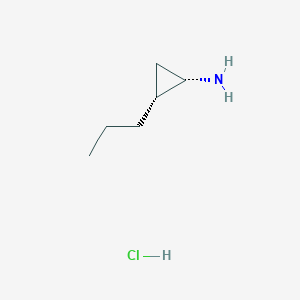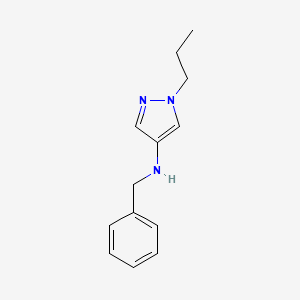![molecular formula C13H21N5 B11734581 1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina es un compuesto orgánico complejo que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico se caracteriza por sus dos anillos de pirazol, cada uno sustituido con grupos metilo y un grupo isopropilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina típicamente involucra los siguientes pasos:
Formación de los Anillos de Pirazol: Los anillos de pirazol se pueden sintetizar mediante la reacción de hidracinas con 1,3-dicetonas en condiciones ácidas o básicas.
Reacciones de Sustitución: Los grupos metilo e isopropilo se introducen mediante reacciones de alquilación utilizando haluros de alquilo apropiados.
Acoplamiento de Anillos de Pirazol: Los dos anillos de pirazol se acoplan mediante una reacción de sustitución nucleofílica, donde un anillo de pirazol actúa como nucleófilo y el otro como electrófilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. Los catalizadores como el paladio o el cobre pueden usarse para facilitar las reacciones de acoplamiento, y los reactores de alta presión pueden emplearse para controlar las condiciones de reacción con mayor precisión.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden ocurrir en los anillos de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo para reacciones de alquilación.
Productos Principales
Oxidación: Formación de ácidos carboxílicos de pirazol.
Reducción: Formación de alcoholes de pirazol.
Sustitución: Formación de varios pirazoles sustituidos con alquilo.
Aplicaciones Científicas De Investigación
1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,3-dimetil-1H-pirazol
- 1,5-dimetil-1H-pirazol
- 3,5-dimetil-1H-pirazol
Unicidad
1,4-dimetil-N-{[5-metil-1-(propan-2-il)-1H-pirazol-4-il]metil}-1H-pirazol-5-amina es único debido a su estructura de anillo de pirazol doble y su patrón de sustitución específico. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-11(4)12(8-16-18)7-14-13-10(3)6-15-17(13)5/h6,8-9,14H,7H2,1-5H3 |
Clave InChI |
VUOKZEWFYNJRGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)


![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
